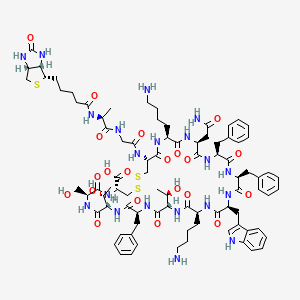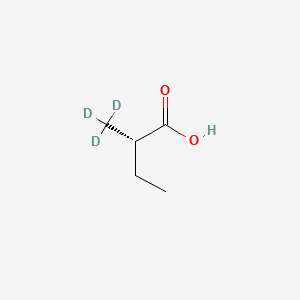
(R)-2-Amino-3-pyrazol-1-YL-propionic acid
Übersicht
Beschreibung
“®-2-Amino-3-pyrazol-1-YL-propionic acid” is an amino acid derivative with a pyrazolyl group. Amino acids are fundamental building blocks of proteins and play key roles in various biological processes . The “R” in the name indicates the configuration of the chiral center in the molecule, which is an important aspect in the study of stereochemistry .
Molecular Structure Analysis
The molecular structure analysis would involve understanding the spatial arrangement of atoms in the molecule and the types of bonds between them. The compound likely has a chiral center at the 2-position of the propionic acid moiety, leading to the possibility of enantiomers .Chemical Reactions Analysis
The compound contains functional groups such as the amino group and the carboxyl group, which are reactive and can participate in various chemical reactions. For example, the carboxyl group can undergo reactions like esterification, and the amino group can participate in reactions like amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, solubility, melting point, boiling point, etc., are determined by the functional groups present in the molecule .Safety And Hazards
Zukünftige Richtungen
The study of amino acid derivatives is a vibrant field with potential applications in various areas such as drug discovery, chemical biology, and materials science. Future research could involve exploring the biological activity of this compound, developing efficient synthetic methods, and studying its reactivity .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-pyrazol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGOPELHGLPKLL-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20906398 | |
| Record name | (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-3-pyrazol-1-YL-propionic acid | |
CAS RN |
149655-71-0 | |
| Record name | (R)-2-Amino-3-(1H-pyrazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20906398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azatetracyclo[2.2.0.02,6.03,5]hexane,4-nitro-(9CI)](/img/no-structure.png)

![Methyl 4-oxobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B582820.png)
![N-[(2E)-4-Oxo-2-penten-2-yl]acetamide](/img/structure/B582827.png)
![5,7-Dioxa-6-thiaspiro[2.5]octane 6,6-dioxide](/img/structure/B582829.png)


![[1,2]Oxazolo[4,3-e]pyrazolo[1,5-a]pyrimidine](/img/structure/B582832.png)

![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methylphenol](/img/structure/B582836.png)

![(1R,5S,7R)-3-[(3,4-dihydroxyphenyl)-hydroxymethylidene]-1,7-bis[(2E)-3,7-dimethylocta-2,6-dienyl]-6,6-dimethyl-5-(3-methylbut-2-enyl)bicyclo[3.3.1]nonane-2,4,9-trione](/img/structure/B582838.png)